molecular formula C8H3ClF3NS B068386 2-Chloro-6-trifluoromethylbenzothiazole CAS No. 159870-86-7

2-Chloro-6-trifluoromethylbenzothiazole

Cat. No. B068386
M. Wt: 237.63 g/mol
InChI Key: YIRRVMGAKFESLR-UHFFFAOYSA-N
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Description

2-Chloro-6-trifluoromethylbenzothiazole is a chemical compound with the CAS Number: 159870-86-7 . It has a molecular weight of 238.64 and its molecular formula is C8H3ClF3NS . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-trifluoromethylbenzothiazole consists of a benzothiazole ring substituted with a chlorine atom and a trifluoromethyl group . The exact spatial arrangement of these atoms and groups would be best determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

2-Chloro-6-trifluoromethylbenzothiazole is a solid at room temperature . It has a molecular weight of 238.64 and its molecular formula is C8H3ClF3NS . It should be stored in a refrigerator .

Scientific Research Applications

Material Science and Organic Electronics

Field:

Material science explores the properties and applications of materials.

Application Summary:

Researchers investigate 2-Chloro-6-trifluoromethylbenzothiazole derivatives for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells).

Experimental Procedures:

Results:

These are just three of the six unique applications of 2-Chloro-6-trifluoromethylbenzothiazole. Its versatility underscores its importance in various scientific fields. If you’d like to explore additional applications, feel free to ask! 🌟

Sigma-Aldrich: 2-Chloro-6-trifluoromethylbenzothiazole VWR: 2-Chloro-6-trifluoromethylbenzothiazole 98%

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . These correspond to potential health hazards upon ingestion, skin contact, eye contact, and inhalation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRVMGAKFESLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466935
Record name 2-Chloro-6-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-trifluoromethylbenzothiazole

CAS RN

159870-86-7
Record name 2-Chloro-6-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a three-necked flask fitted with a condenser, a suspension of copper II chloride (370 mg, 2.75 mmol) in acetonitrile (5 mL) was treated with tert-butyl nitrite (0.41 mL, 3.44 mmol) and stirred at rt for 10 minutes. A solution of 2-amino-6-trifluoromethylbenzthiazole (500 mg, 2.29 mmol) in acetonitrile (1 mL) was then added dropwise. The mixture was heated at 65° C. for 30 minutes, then cooled and diluted with an excess of 1 N aqueous hydrochloric acid solution. The mixture was extracted with ethyl acetate. The organic phase was separated, dried (MgSO4), and concentrated under reduced pressure. An orange semi-solid (501 mg, 92%) was obtained and used without further purification. 1H NMR (300 MHz, CDCl3) δ 8.10–8.05 (m, 2 H), 7.74 (d, 1 H); LC-MS m/z 238.2 (MH+), ret. time 3.76 min TLC Rf=0.50 (9:1 hexanes/ethyl acetate).
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
370 mg
Type
catalyst
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-trifluoromethylaniline (15.0 g, 76.7 mmol) and potassium O-ethyl dithiocarbonate (29.5 g, 184.1 mmol) in 75 mL anhydrous.DMF was heated at 130° C. overnight under a nitrogen atmosphere. The reaction mixture was cooled to rt, and then 1 N HCl solution (200 mL) was added with stirring to induce precipitation. After the mixture was stirred for 30 minutes, the solid precipitate was collected by filtration and rinsed with water. The filter cake was dissolved in 100 mL EtOAc, and the solution was dried over Na2SO4. EtOAc was removed by rotary evaporation, and the residue was dried in vacuo to afford the desired product as a white solid (18.0 g, 99%). 1H NMR (DMSO-d6) δ 14.00 (bs, 1 H), 8.20 (s, 1 H), 7.70 (d, 1 H), 7.40 (d, 1 H); GC-EIMS m/z 235 (M+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

Sulfuryl chloride (40 mL) was added with stirring to 2-mercapto-6-(trifluoromethyl)-benzothiazole (18.0 g, 76.7 mmol) at <20° C. under a nitrogen atmosphere, and the suspension was then stirred at rt for 2 h. The reaction mixture was poured into ice water with stirring. Precipitation was formed, and stirring was continued for 2 h. The solid precipitate was filtered, and rinsed with water. The wet filter cake was dissolved in 100 mL EtOAc, and the solution was washed with 100 mL water and 50 mL saturated aqueous NaHCO3 solution, then dried over Na2SO4. EtOAc was removed by rotary evaporation, and the residue was dried in vacuo to afford the desired product as a light yellow solid (16.5 g, 91%). GC-EIMS m/z 237 (M+); 1H NMR (CDCl3) δ 8.10 (s, 1 H), 8.00 (d, 1 H), 7.70 (d, 1 H).
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-trifluoromethylbenzothiazole
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Reactant of Route 6
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2-Chloro-6-trifluoromethylbenzothiazole

Citations

For This Compound
1
Citations
T Kato, T Ohara, N Suzuki, N Naya, K Fukao… - Bioorganic & Medicinal …, 2023 - Elsevier
… 8a-f were prepared from nucleophilic aromatic substitution (S N Ar) reaction of commercially available 2,6-dichlorobenzothiazole (6a) or 2-chloro-6-trifluoromethylbenzothiazole (6b) …
Number of citations: 1 www.sciencedirect.com

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